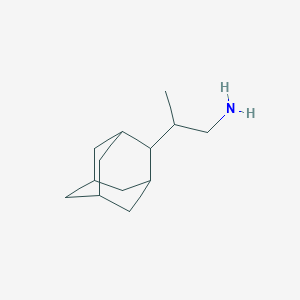

2-(Adamant-2-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Adamant-2-yl)propan-1-amine , also known as N-[2-(adamantan-2-yl)aminocarbonylmethyl]-N′-(dialkylamino)alkylnitrobenzamide , is a novel compound synthesized in the field of pharmaceutical chemistry. It exhibits marked antiarrhythmic (antifibrillatory) activity in experimental models of calcium chloride and aconitin-induced arrhythmia . This compound holds promise as a potential therapeutic agent for managing cardiac rhythm disorders.

Aplicaciones Científicas De Investigación

1. Noncovalent Interactions in Adamantane Derivatives

The study of adamantane-1,3,4-thiadiazole hybrids, including derivatives of 2-(adamant-2-yl)propan-1-amine, revealed insights into noncovalent interactions using quantum theory and crystallographic analysis. These interactions are crucial in understanding the molecular structures and stabilization of these compounds, which have potential applications in materials science and drug design (El-Emam et al., 2020).

2. Multifunctional Neuroprotective Agents

A series of fluorescent heterocyclic adamantane amines, including 2-(adamant-2-yl)propan-1-amine derivatives, were synthesized to develop novel ligands for neurological assay development. These compounds exhibited multifunctional neuroprotective activities, including inhibition of N-methyl-d-aspartate receptors and free radical scavenging, indicating potential applications in neuroprotection and treatment of neurological disorders (Joubert et al., 2011).

3. Synthesis and Chemical Properties

Research on the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates using adamantan-1(2)-amines highlighted the chemical properties and potential applications of these compounds in organic chemistry and medicinal chemistry. This includes the formation of various derivatives with adamantan-2-yl groups (Burmistrov et al., 2017).

4. Corrosion Inhibition Properties

The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrated their application in corrosion inhibition. These compounds, including 2-(adamant-2-yl)propan-1-amine derivatives, showed potential as anodic inhibitors for protecting metal surfaces, particularly in industrial applications (Gao et al., 2007).

5. Applications in Antiviral Research

Adamantyl-containing aminoketones, which are structurally related to 2-(adamant-2-yl)propan-1-amine, were studied for their antiviral activities. These compounds, derived from modifications of the amino group in adamantyl-containing amines, showed potential in developing antiviral medications (Makarova et al., 2003).

Propiedades

IUPAC Name |

2-(2-adamantyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXCPIUCNRCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamant-2-yl)propan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)

![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)